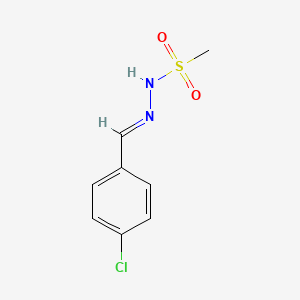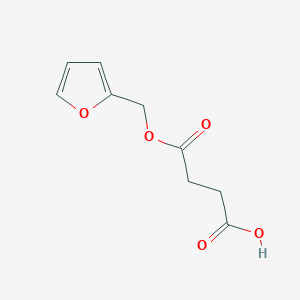
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide and its derivatives often involves intricate steps that yield these compounds in good quantities and purities. For example, antipyrine derivatives, closely related to the compound of interest, are synthesized through specific reactions that are characterized spectroscopically. These processes typically result in crystals that are mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, alongside C–H⋯π and lone pair⋯π contacts. Such detailed synthesis processes underscore the chemical complexity and the importance of precise molecular interactions in forming these compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is further elucidated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal the solid-state structures of the compounds, highlighting the role of hydrogen bonds and the electrostatic energy contribution in molecular stabilization. Specifically, the molecular sheets formed by hydrogen bonds and their stabilization via electrostatic energy contributions are critical for understanding the compound's chemical behavior and properties (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are complex and varied. These reactions include the formation of N-alkylated products through alkylation with corresponding halo compounds, demonstrating the compound's reactive versatility. Furthermore, the transformation of hydrazide into key intermediates like thiosemicarbazide, which undergoes cyclization reactions under different conditions to yield various derivatives, showcases the chemical reactivity and potential for synthesizing diverse compounds (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and λmax, are essential for understanding their behavior in different environments and applications. These properties are examined through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, providing comprehensive insights into the compound's characteristics (Aydın & Dağci, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are crucial for the compound's applications in medicinal chemistry and other fields. Studies on related compounds have shown a range of biological activities and potential for further applications in drug development and other areas of chemistry (Saeed et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study reported the synthesis of benzamide derivatives from antipyrine compounds, showcasing their biological applications by screening against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds show promise in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Heterocyclic Synthesis
Another research highlights the use of enaminonitriles, including the targeted compound, as key intermediates for synthesizing various heterocyclic derivatives. This study underscores the compound's utility in creating pyrazole, pyridine, and pyrimidine derivatives, essential in developing novel pharmaceuticals (Fadda et al., 2012).
Structural and Interaction Studies
Research into antipyrine-like derivatives, including structural analysis through X-ray, Hirshfeld surface analysis, and DFT calculations, demonstrates their significance in understanding molecular interactions. These studies provide insights into designing compounds with tailored properties for specific applications (Saeed et al., 2020).
Antimicrobial and Antitumor Activities
Investigations on pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities reveal the compound's derivatives as potential candidates for drug development. Their significant activity against liver and breast cell lines and bacteria indicates their therapeutic potential (El‐Borai et al., 2013).
Chemical Synthesis and Functional Materials
The compound's derivatives have been explored for synthesizing N-alkylated triazoles, oxadiazoles, and thiadiazoles, showcasing the versatility of these chemicals in creating functional materials and potential pharmaceuticals (El-Essawy & Rady, 2011).
Corrosion Inhibition
Research on Schiff base surfactants derived from the compound has illustrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is significant in materials science, offering solutions for prolonging the lifespan of metal components (Tawfik, 2015).
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(18-16(21)14-9-10-23-12(14)2)17(22)20(19(11)3)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCCSGKKDJVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)